![molecular formula C19H18FNO4S3 B2839535 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide CAS No. 896346-80-8](/img/structure/B2839535.png)
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide, commonly known as FTY720 or fingolimod, is a synthetic drug used for the treatment of multiple sclerosis (MS). It was first synthesized in 1992 by researchers at the pharmaceutical company, Novartis. FTY720 is a sphingosine 1-phosphate receptor modulator that works by preventing the migration of lymphocytes from lymph nodes to the central nervous system, which is a key mechanism in the development of MS.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods for the synthesis and modification of sulfonamide derivatives to explore their chemical properties and potential applications. For instance, a study by Zhang et al. (2016) introduced a short-route, one-pot synthesis for sulfoxides, important functional molecules, using thiols with alkenes or alkynes under mild, metal-free conditions. This approach highlights the versatility of sulfonamide derivatives in chemical synthesis processes (Zhang et al., 2016).
Anticancer and Radiosensitizing Properties
A notable area of research is the exploration of sulfonamide derivatives as anticancer and radiosensitizing agents. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their in-vitro anticancer activity, showing promising results against the human tumor liver cell line HEPG-2. This study underscores the potential of sulfonamide derivatives in cancer treatment (Ghorab et al., 2015).
Crystal Structure Analysis
Investigations into the crystal structures of sulfonamide derivatives provide insights into their molecular interactions and potential applications. Suchetan et al. (2016) analyzed the crystal structures of three closely related sulfonamides, revealing complex intermolecular interactions and potential for further chemical manipulation (Suchetan et al., 2016).
Drug Discovery and Development
Sulfonamide derivatives have been investigated for their potential as drug candidates. Research by Hashimoto et al. (2002) on sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors illustrates the compound's relevance in developing new therapeutic agents, particularly for inflammatory conditions and pain management (Hashimoto et al., 2002).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S3/c1-14-4-8-17(9-5-14)28(24,25)21-13-19(18-3-2-12-26-18)27(22,23)16-10-6-15(20)7-11-16/h2-12,19,21H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTNKKMQDGZUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.